2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 35954-29-1
VCID: VC17052639
InChI: InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3
SMILES:
Molecular Formula: C17H15N5O6S
Molecular Weight: 417.4 g/mol

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one

CAS No.: 35954-29-1

Cat. No.: VC17052639

Molecular Formula: C17H15N5O6S

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one - 35954-29-1

Specification

CAS No. 35954-29-1
Molecular Formula C17H15N5O6S
Molecular Weight 417.4 g/mol
IUPAC Name 4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3
Standard InChI Key MOWONGIRBKAENJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])S(=O)(=O)C)C3=CC=CC=C3

Introduction

Molecular Structure and Chemical Properties

The molecular structure of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one is defined by a pyrazolone ring system fused with an azo-linked aromatic moiety. The compound’s IUPAC name, 4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-one, reflects its substituent arrangement: a phenyl group at position 2, a methyl group at position 5, and a diazenyl bridge connecting the pyrazolone to a nitrophenylsulfonyl group.

Molecular Formula and Structural Features

The compound’s molecular formula, C₁₇H₁₅N₅O₆S, underscores its heteroatom-rich composition. Key functional groups include:

  • Azo group (–N=N–): Responsible for chromophoric properties and conjugation.

  • Methylsulphonyl (–SO₂CH₃): Enhances solubility and electron-withdrawing effects.

  • Nitro (–NO₂): Stabilizes the aromatic system and influences electronic transitions.

  • Hydroxyl (–OH): Facilitates hydrogen bonding and coordination chemistry.

The interplay of these groups confers distinct spectroscopic signatures. For instance, the azo group absorbs in the visible range (λₘₐₓ ≈ 450–500 nm), while the nitro group contributes to UV absorption below 300 nm.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number35954-29-1
Molecular FormulaC₁₇H₁₅N₅O₆S
Molecular Weight417.4 g/mol
IUPAC Name4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-one
SMILES NotationCC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)N+[O-])S(=O)(=O)C)C3=CC=CC=C3

Synthesis and Reaction Mechanisms

The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one follows a two-step protocol involving pyrazolone formation and diazonium coupling.

Pyrazolone Intermediate Synthesis

The pyrazolone core is synthesized via condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid, 80–100°C). This yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a precursor with a reactive enol tautomer.

Diazonium Coupling

The diazonium salt is prepared from 2-hydroxy-5-(methylsulphonyl)-4-nitroaniline by treatment with nitrous acid (HNO₂) at 0–5°C. Subsequent coupling with the pyrazolone enol form occurs under weakly acidic conditions (pH 4–6), forming the azo linkage.

Table 2: Optimized Synthesis Parameters

ParameterCondition
Diazotization Temp.0–5°C
Coupling pH4–6 (acetic acid buffer)
Reaction Time4–6 hours
Yield65–75% (after purification)

Mechanistically, the electrophilic diazonium ion attacks the electron-rich enol oxygen of the pyrazolone, followed by proton transfer and tautomerization to stabilize the product.

Industrial and Biomedical Applications

Dye and Pigment Manufacturing

The compound’s intense coloration (λₘₐₓ ≈ 480 nm) and photostability make it suitable for:

  • Textile dyes: Covalent bonding to cellulose fibers under alkaline conditions.

  • Inkjet pigments: Dispersion in polymeric matrices for high-resolution printing.

  • Food colorants: Limited use due to regulatory restrictions on azo dyes.

Pharmaceutical Research

While direct biological data are sparse, structural analogs exhibit:

  • Anticancer activity: Inhibition of topoisomerase II and tubulin polymerization.

  • Antimicrobial effects: Disruption of bacterial cell membranes via sulfonyl group interactions.

ParameterRecommendation
Personal ProtectionGloves, goggles, lab coat
Storage Conditions2–8°C in airtight container
DisposalIncineration at >1000°C
ToxicityLD₅₀ (oral, rat): >2000 mg/kg

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